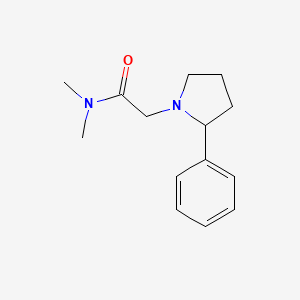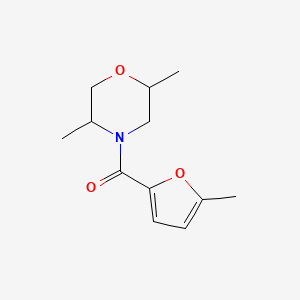
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a synthetic compound that was first developed in the 1970s and has since been used in the treatment of sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. However, modafinil has also been found to have potential applications in scientific research due to its effects on the brain and cognitive function.
Wirkmechanismus
The exact mechanism of action of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. Modafinil has also been found to affect the levels of certain neuropeptides, including orexin/hypocretin, which play a role in regulating wakefulness and sleep.
Biochemical and Physiological Effects:
Modafinil has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase the activity of certain enzymes, including cytochrome P450, which is involved in drug metabolism. Modafinil has also been found to increase the levels of certain hormones, including cortisol, which is involved in the body's stress response.
Vorteile Und Einschränkungen Für Laborexperimente
Modafinil has a number of advantages for use in scientific research. It is a safe and well-tolerated drug that has been used clinically for many years. Modafinil also has a relatively long half-life, which allows for sustained effects on cognitive function. However, N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide is not without limitations. It can be expensive and difficult to obtain, and there are concerns about the potential for abuse and addiction.
Zukünftige Richtungen
There are a number of potential future directions for research on N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide. One area of interest is the use of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide in the treatment of cognitive impairment associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide in the treatment of depression and other mood disorders. Additionally, there is interest in studying the long-term effects of N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide use on cognitive function and overall health.
Synthesemethoden
Modafinil is synthesized from the precursor compound 2-(diphenylmethyl)sulfinylacetamide. The synthesis involves a series of reactions including condensation, reduction, and oxidation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Modafinil has been studied extensively for its potential applications in scientific research. It has been found to have a number of effects on the brain and cognitive function, including enhancing attention, memory, and learning. Modafinil has also been found to increase wakefulness and reduce fatigue, making it a useful tool for studying the effects of sleep deprivation on cognitive function.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15(2)14(17)11-16-10-6-9-13(16)12-7-4-3-5-8-12/h3-5,7-8,13H,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCHPULVNLSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[1-(2-morpholin-4-ylethyl)pyrrolidin-3-yl]methyl]-3-(1H-pyrazol-4-yl)urea](/img/structure/B7571333.png)

![2-[(3,4-Dimethoxyphenyl)sulfonylamino]-5-methylbenzoic acid](/img/structure/B7571343.png)

![N-[(3-ethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B7571351.png)


![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)
![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)
![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)
![5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyrrolidin-2-one](/img/structure/B7571399.png)


![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanamine](/img/structure/B7571426.png)